molecular formula C12H19N3O B8587821 1-{2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-yl}methanamine

1-{2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-yl}methanamine

Cat. No. B8587821
M. Wt: 221.30 g/mol
InChI Key: QRFSLPULOCIADA-UHFFFAOYSA-N
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Patent
US07723331B2

Procedure details

2-[(1-Methylpiperidin-4-yl)oxy]isonicotinonitrile (0.250 g, 1.51 mmol, from step a above) was dissolved in 10 mL of ammonia saturated MeOH and 0.200 g Raney Nickel was added. The mixture was hydrogenated at 5 atm overnight. The mixture was filtered and evaporated to give 0.242 g (95%) of crude product which was used in the following step. 1H NMR (300 MHz, CD3OD) δ 8.01 (d, 1H), 6.89 (d, 1H), 6.76 (bs, 1H), 5.00 (m, 1H), 3.77 (bs, 2H), 2.73 (m, 2H), 2.37 (m, 2H), 2.30 (s, 3H), 2.03 (m, 2H), 1.81 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([O:8][C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][N:16]=2)[C:12]#[N:13])[CH2:4][CH2:3]1>N.[Ni]>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([O:8][C:9]2[CH:10]=[C:11]([CH2:12][NH2:13])[CH:14]=[CH:15][N:16]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)OC=1C=C(C#N)C=CN1
Name
Quantity
10 mL
Type
solvent
Smiles
N
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 5 atm overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)OC1=NC=CC(=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.242 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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